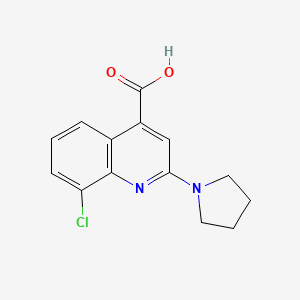

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid

Descripción general

Descripción

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid is a chemical compound belonging to the class of quinolines. It has the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid typically involves the reaction of 8-chloroquinoline-4-carboxylic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used to treat bacterial infections .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid include other quinoline derivatives, such as:

- 8-Chloroquinoline-4-carboxylic acid

- 2-Pyrrolidin-1-ylquinoline-4-carboxylic acid

- Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the chloro and pyrrolidinyl groups may enhance its antimicrobial activity or alter its pharmacokinetic profile compared to other quinoline derivatives.

Actividad Biológica

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid, a compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13ClN2O2

- Molecular Weight : 276.72 g/mol

- CAS Number : 1242898-92-5

The compound features a chloro group and a pyrrolidine moiety, which may enhance its biological properties compared to other quinoline derivatives.

Synthesis

The synthesis typically involves the reaction of 8-chloroquinoline-4-carboxylic acid with pyrrolidine under controlled conditions. Various methods, including microwave-assisted synthesis and solvent-free reactions, are employed to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against several multidrug-resistant pathogens, including:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

These studies suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in DNA replication and repair.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. For instance, in a study utilizing A549 human lung adenocarcinoma cells, it was observed that:

- The compound exhibited structure-dependent anticancer activity.

- At a concentration of 100 µM, it demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

The results indicated that modifications in the compound's structure could enhance its efficacy against cancer cells. For example, certain derivatives showed reduced cell viability in A549 cells, suggesting an effective mechanism of action against tumor proliferation .

The proposed mechanism of action for this compound involves:

- Inhibition of DNA Gyrase : Similar to other quinolone derivatives, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruptions in DNA replication.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing further proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 8-Chloroquinoline-4-carboxylic acid | Structure | Moderate | Low |

| 2-Pyrrolidin-1-ylquinoline-4-carboxylic acid | Structure | Low | Moderate |

| Ciprofloxacin (Fluoroquinolone) | Structure | High | Moderate |

The unique combination of functional groups in this compound may confer distinct biological properties compared to other quinolines, enhancing both its antimicrobial and anticancer activities.

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Study on Anticancer Activity : In a comparative analysis involving various quinoline derivatives, modifications such as the introduction of halogen atoms significantly enhanced anticancer activity against A549 cells.

- Antimicrobial Screening : A comprehensive screening against clinically relevant pathogens demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial potency, highlighting the importance of structural modifications for improving efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid to improve yield and purity?

- Methodological Answer : Key parameters include solvent selection, catalyst choice, and reaction time. For example, quinoline derivatives often require cyclization under acidic conditions. Evidence from similar compounds suggests using Lewis acids (e.g., AlCl₃) to promote pyrrolidine substitution at the 2-position . Temperature control (60–80°C) minimizes side reactions like decarboxylation. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity.

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst | AlCl₃ or FeCl₃ | Enhances electrophilic substitution |

| Reaction Time | 12–24 hours | Ensures complete cyclization |

| Solvent | Toluene/DMF | Balances solubility and reactivity |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 307.08) and isotopic patterns for chlorine .

- X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystal structures .

Q. How can structural ambiguities in the quinoline core be resolved experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For non-crystalline samples, compare experimental IR/Raman spectra with DFT-computed vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional Group Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate electron density in the quinoline ring, enhancing binding to biological targets .

- Isotopic Labeling : Use ¹⁴C-labeled carboxylic acid groups to track metabolic pathways in vitro .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic attack sites (e.g., C-5 position due to low LUMO energy) .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina; prioritize poses with hydrogen bonds to the carboxylic acid group .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

- Methodological Answer :

- Isotopic Pattern Analysis : For MS discrepancies, compare observed chlorine isotopic ratios (e.g., ³⁵Cl:³⁷Cl = 3:1) with theoretical values .

- Dynamic NMR : Resolve overlapping signals by variable-temperature ¹H NMR (e.g., coalescence temperature for rotamers) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell viability assays (e.g., MTT).

- Control Experiments : Include a carboxylate-free analog to isolate the role of the carboxylic acid group .

Q. Reporting Standards

Q. What conventions ensure clarity in reporting synthetic and analytical data?

- Methodological Answer :

- Compound Numbering : Use bolded numerals (e.g., 1 ) after the first mention for brevity .

- Units : Report melting points as "mp 215–217°C" and concentrations in mM (e.g., 2.3 × 10⁻⁴ mM) .

Table 2: Key Spectral Data for Reference

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.21 (d, J=8.4 Hz, 1H, H-5) | |

| HRMS (ESI+) | m/z 307.0821 [M+H]⁺ (calc. 307.0819) |

Propiedades

IUPAC Name |

8-chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-11-5-3-4-9-10(14(18)19)8-12(16-13(9)11)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDDSFMKDPGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.